[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol
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Overview
Description
[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol is a deuterated compound with the molecular formula C10H15D3O2 Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Preparation Methods
The synthesis of [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol typically involves the introduction of deuterium atoms into the methoxymethyl group of norbornan-1-ylmethanol. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. Industrial production methods may involve large-scale deuteration processes to ensure the efficient incorporation of deuterium atoms into the target molecule .
Chemical Reactions Analysis
[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to deuterium incorporation .
Mechanism of Action
The mechanism of action of [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol involves the interaction of its deuterated methoxymethyl group with various molecular targets. The presence of deuterium can influence the compound’s binding affinity, stability, and reactivity. These effects are often studied using advanced techniques such as NMR spectroscopy and mass spectrometry to elucidate the molecular pathways involved .
Comparison with Similar Compounds
Similar compounds to [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol include other deuterated analogs of norbornan-1-ylmethanol and methoxymethyl derivatives. These compounds share similar structural features but differ in the extent and position of deuterium incorporation. The uniqueness of this compound lies in its specific deuteration pattern, which can lead to distinct physical and chemical properties compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
173.27 g/mol |
IUPAC Name |
[4-(trideuteriomethoxymethyl)-1-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O2/c1-12-8-10-4-2-9(6-10,7-11)3-5-10/h11H,2-8H2,1H3/i1D3 |
InChI Key |
BBJWPQAKAMJJQR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCC12CCC(C1)(CC2)CO |
Canonical SMILES |
COCC12CCC(C1)(CC2)CO |
Origin of Product |
United States |
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